2-Amino-3-(isoxazol-5-yl)propanoic acid

Description

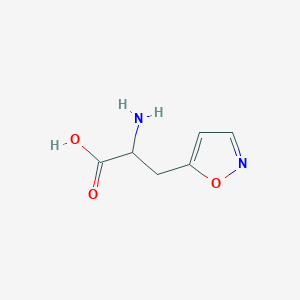

Structure

2D Structure

3D Structure

Properties

CAS No. |

98135-03-6 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2-amino-3-(1,2-oxazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-8-11-4/h1-2,5H,3,7H2,(H,9,10) |

InChI Key |

YZRGWMSKFDDWIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Isoxazol 5 Yl Propanoic Acid and Its Analogues

Core Synthetic Pathways to the Isoxazole (B147169) Ring System

The construction of the isoxazole ring is the foundational step in the synthesis of these amino acids. The two primary strategies involve cycloaddition reactions and cyclization/condensation pathways.

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and widely used method for constructing five-membered heterocycles, including isoxazoles. researchgate.netwikipedia.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile) to yield an isoxazole or isoxazoline, respectively. researchgate.netwikipedia.orgedu.krd

For the synthesis of the isoxazole core found in 2-Amino-3-(isoxazol-5-yl)propanoic acid, the reaction between a nitrile oxide and a suitably functionalized alkyne is a common and efficient route. nih.govnih.gov Nitrile oxides are often generated in situ to avoid their dimerization. nih.gov Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes. nih.govrsc.org The choice of alkyne precursor allows for the introduction of the side chain that will ultimately be converted into the amino acid moiety. This method is highly regioselective, typically leading to the formation of 3,5-disubstituted isoxazoles. nih.govmdpi.com The versatility of this reaction allows for a wide range of substituents to be incorporated into the isoxazole ring by varying the nitrile oxide and alkyne components. tandfonline.comrsc.org

| Precursors | Reaction Type | Key Features |

| Nitrile Oxide + Alkyne | 1,3-Dipolar Cycloaddition | High regioselectivity for 3,5-disubstituted isoxazoles. nih.gov |

| Nitrile Oxide + Alkene | 1,3-Dipolar Cycloaddition | Forms 2-isoxazolines, which can be oxidized to isoxazoles. researchgate.net |

Alternative pathways to the isoxazole ring involve the cyclization and condensation of linear precursors. A classical method is the reaction of a compound containing a three-carbon chain, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632) or its derivatives. researchgate.netnih.gov

One specific strategy involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov This approach can provide regioisomeric isoxazole products depending on the initial site of nucleophilic attack by hydroxylamine. nih.gov Another powerful method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov In this process, treatment of the oxime with an electrophile, such as iodine monochloride (ICl), induces cyclization to form a 4-iodoisoxazole. nih.gov This product can then be further functionalized through palladium-catalyzed cross-coupling reactions, offering a route to highly substituted isoxazoles. organic-chemistry.org These methods provide valuable alternatives to cycloaddition, particularly for accessing different substitution patterns on the isoxazole ring.

| Precursors | Reaction Type | Key Features |

| 1,3-Diketone + Hydroxylamine | Condensation/Cyclization | Classical method for isoxazole synthesis. researchgate.net |

| β-Enamino ketoester + Hydroxylamine | Condensation/Cyclization | Leads to regioisomeric isoxazole-4-carboxylates. nih.gov |

| 2-Alkyn-1-one O-methyl oxime + Electrophile (e.g., ICl) | Electrophilic Cyclization | Forms 4-halo-isoxazoles, suitable for further functionalization. organic-chemistry.orgnih.gov |

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues

Creating the chiral α-amino acid center with high stereochemical purity is critical for developing biologically active compounds. This is achieved through various asymmetric synthesis strategies.

The asymmetric synthesis of unnatural α-amino acids is a well-developed field, with numerous methods applicable to the synthesis of isoxazole-containing analogues. nih.govunt.edu A common strategy involves the stereoselective alkylation of chiral glycine (B1666218) enolate equivalents. Another approach is the addition of nucleophiles to chiral glyoxylate-derived imines. nih.gov For instance, photoredox-mediated C–O bond activation in oxalate (B1200264) esters of aliphatic alcohols can generate carbon-centered radicals that add to a chiral glyoxylate-derived N-sulfinyl imine, providing access to a range of functionalized unnatural α-amino acids. nih.gov Electrophilic azidation of chiral imide enolates also presents a practical route to α-azido carboxylic acids, which can be subsequently reduced to the corresponding α-amino acids. acs.org

To control the stereochemistry during synthesis, chiral auxiliaries and asymmetric catalysis are extensively employed. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org For example, Evans oxazolidinones or pseudoephedrine can be used to form chiral amides, whose enolates undergo highly diastereoselective alkylation reactions. wikipedia.org

More recently, organocatalysis has emerged as a powerful tool. Chiral phosphoric acids have been successfully used to catalyze the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters. rsc.orgnih.govrsc.org This reaction constructs quaternary α-isoxazole–α-alkynyl amino acid derivatives with high yields and excellent enantioselectivities (up to 97% ee). rsc.orgrsc.org The catalyst is believed to activate the ketimino ester while the hydrogen-bonding interaction between the 5-amino-isoxazole and the chiral phosphoric acid plays a crucial role in achieving high enantioselectivity. rsc.orgrsc.org This method provides direct access to complex chiral amino acid scaffolds containing the isoxazole motif. dntb.gov.uaresearchgate.net

| Method | Catalyst/Auxiliary | Key Features | Typical Enantioselectivity |

| Enantioselective Addition | Chiral Phosphoric Acid | Direct formation of quaternary α-isoxazole amino acid derivatives. rsc.orgrsc.org | Good to Excellent (up to 97% ee). rsc.orgrsc.org |

| Diastereoselective Alkylation | Chiral Auxiliaries (e.g., Evans oxazolidinones) | Well-established method for controlling stereochemistry at the α-carbon. wikipedia.org | High diastereoselectivity. |

Strategies for Derivatization and Analogue Generation from this compound

The generation of analogues is crucial for structure-activity relationship (SAR) studies. Derivatization can occur at the amino group, the carboxylic acid group, or the isoxazole ring itself.

Starting from a protected amino acid such as N-tert-butoxycarbonylaspartic acid α-methyl ester, the side chain can be extended and then cyclized with hydroxylamine to form the isoxazolone ring, a precursor to the target amino acid. nih.gov This general strategy can be applied to different starting amino acids, like glutamic acid, to generate homologous analogues with longer side chains. nih.gov

The synthesis of analogues often involves modifying the precursors used in the isoxazole ring formation. For example, in the synthesis of an analogue like (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propanoic acid, the synthesis begins with the construction of 5-cyclopropyl-3-hydroxyisoxazole, which is then elaborated to introduce the amino acid side chain.

Further derivatization can be performed on the final product or its protected intermediates. nih.gov The carboxylic acid moiety can be converted to esters or amides. nih.gov The amino group can be acylated or alkylated. Modifications on the isoxazole ring are also possible, often through functionalization of the starting materials. For instance, analogues of 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylic acid were prepared where the carboxylic moiety was kept as an acid or converted to esters and amides to build a preliminary SAR. nih.gov This highlights the strategy of synthesizing a library of related compounds by modifying key functional groups to explore their impact on biological activity. nih.govfrontiersin.org

Chemical Modifications of the Isoxazole Moiety

Modifications to the isoxazole ring are crucial for fine-tuning the biological and pharmacological profile of the parent compound. The electron-rich nature of the isoxazole ring and the presence of substituents play a vital role in its interactions with biological targets. rsc.org Synthetic strategies often involve building the amino acid structure upon a pre-functionalized isoxazole ring or modifying the ring after the amino acid side chain is in place.

A common and versatile method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. rsc.orgwikipedia.org This approach allows for the introduction of various substituents at the 3- and 5-positions of the isoxazole ring. By selecting appropriately substituted starting materials, chemists can generate a diverse library of analogues.

Detailed research has shown that specific substitutions on the isoxazole ring can significantly enhance biological activity. For instance, the synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, an analogue of the potent AMPA receptor agonist, demonstrates the introduction of a cyclopropyl (B3062369) group at the C-5 position. This synthesis began with 5-cyclopropyl-3-hydroxyisoxazole, which was subsequently elaborated to introduce the aminopropionic acid side chain. Other research has focused on creating 3,5-disubstituted isoxazole derivatives, with studies indicating that methyl, methoxy, or chloride substitutions can enhance specific biological activities. nih.govmdpi.com The presence of groups like methoxy, dimethyl amino, and bromine at the C-5 position, and nitro or chlorine groups at the C-3 position have also been shown to be beneficial. ijpca.org

Further examples of isoxazole moiety modifications include the preparation of analogues of Acivicin, a known antitumor agent, where different substituents are placed on the isoxazole ring to modulate activity. nih.gov In another study, analogues of the neurotransmitter agonist AMPA were prepared with methoxymethyl (MOM) and benzyloxymethyl (BOM) ethers at the 5-position of the isoxazole ring, showcasing how steric and electronic properties can be systematically varied. nih.gov

Table 1: Examples of Chemical Modifications on the Isoxazole Moiety

| Modification Type | Substituent Introduced | Position on Isoxazole Ring | Synthetic Approach Highlight | Reference |

|---|---|---|---|---|

| Alkylation | Cyclopropyl | C-5 | Synthesis from 5-cyclopropyl-3-hydroxyisoxazole. | |

| Alkoxylation / Aryloxylation | Methoxy, Benzyloxy | Varies | Used to enhance biological activity against specific cell lines. nih.govmdpi.com | nih.govmdpi.com |

| Halogenation | Chloro, Bromo | Varies | Introduction of halogens to modulate electronic properties and activity. ijpca.org | ijpca.org |

| Ether Formation | Methoxymethyl (MOM), Benzyloxymethyl (BOM) | C-5 | Williamson ether synthesis on a 5-hydroxymethylene acetal (B89532) precursor. nih.gov | nih.gov |

| Aromatic Substitution | Indolyl | C-3 and C-5 | Synthesis of 3,5-bis(3ʹ-indolyl)isoxazoles. nih.gov | nih.gov |

Structural Variations at the Propanoic Acid Side Chain

Altering the length and functionality of the amino acid side chain provides another avenue for creating analogues with different properties. The propanoic acid portion of the molecule is critical for its identity as an amino acid and its interaction with transporters and receptors.

One key structural variation is the extension of the carbon chain, converting the propanoic acid derivative into a butyric acid derivative. This modification changes the distance and spatial relationship between the isoxazole ring and the amino and carboxyl groups. A synthetic route has been developed to convert (S)- and (R)-N-tert-butoxycarbonylglutamic acid α-methyl esters into (S)- and (R)-2-amino-4-isoxazolylbutyric acid derivatives. nih.gov This process involves a sequence of reactions analogous to those used for the propanoic acid derivatives, demonstrating a systematic approach to chain extension. nih.gov

These modifications can impact how the molecule fits into a biological target site, potentially altering its efficacy or selectivity. The synthesis of chiral derivatives with substituted hydroxyl groups on the propanoic acid chain has also been explored, leading to compounds with significant antibacterial activity. nih.gov

Table 2: Examples of Structural Variations on the Amino Acid Side Chain

| Original Side Chain | Modified Side Chain | Synthetic Precursor | Key Transformation | Reference |

|---|---|---|---|---|

| Propanoic Acid | Butyric Acid | N-tert-butoxycarbonylglutamic acid α-methyl esters | Chain extension reaction sequence followed by isoxazole formation. nih.gov | nih.gov |

| Propanoic Acid | 2-(Substituted-hydroxyl)-propanoic acid | 3-(Benzo[d]oxazol-5-yl)propanoic acid derivative | Introduction of substituted phenoxyl groups at the C-2 position. nih.gov | nih.gov |

Synthesis of Hybrid Compounds and Prodrug Forms

To expand the functional and therapeutic potential of this compound, researchers have synthesized hybrid compounds and prodrugs. Hybrid compounds involve covalently linking the isoxazole amino acid scaffold to another distinct chemical moiety, aiming to combine the properties of both. Prodrugs are inactive or less active forms of a drug that are converted into the active form in the body, often to improve properties like oral bioavailability. mdpi.com

A new series of isoxazole-tethered quinone-amino acid hybrids has been designed and synthesized. nih.gov This was achieved through a 1,3-dipolar cycloaddition reaction followed by an oxidation reaction, successfully linking a quinone moiety to an isoxazole-amino acid structure. nih.gov Similarly, hybrid molecules containing both isoxazole and oxazole (B20620) rings have been synthesized, such as substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids. nih.gov

The development of prodrugs often utilizes an amino acid as a promoiety to improve water solubility or to hijack amino acid transporters for enhanced absorption. mdpi.com Amino acid esters are a common prodrug strategy. For example, L-valyl ester prodrugs have been shown to significantly improve the oral bioavailability of parent drugs by taking advantage of stereoselective transporters. grafiati.com This strategy involves esterifying the carboxylic acid group of the isoxazole amino acid or another functional group with a selected amino acid, like L-valine, to create a temporarily masked, more absorbable form of the compound. mdpi.comgrafiati.com

Investigation of Chemical Reactivity and Stability of the Isoxazole Amino Acid System

The chemical reactivity and stability of the isoxazole amino acid system are defined by the interplay between the isoxazole ring and the amino acid side chain. The isoxazole ring itself possesses inherent chemical properties that influence its stability. The nitrogen-oxygen (N-O) bond in the isoxazole ring is relatively weak, making it susceptible to cleavage under certain conditions. rsc.orgwikipedia.org

Photochemical studies have shown that under UV irradiation, the isoxazole ring can collapse. wikipedia.org This process involves the cleavage of the weak N-O bond and rearrangement through an azirine intermediate to form an oxazole. wikipedia.org The isoxazole ring system is also sensitive to bases. For example, certain 3-(substituted-phenyl)aminoisoxazol-5(2H)-ones have been shown to react with triethylamine, leading to a base-induced rearrangement to form different heterocyclic systems like imidazo[1,2-a]pyridines and indoles. researchgate.net

Furthermore, the isoxazole ring can influence the reactivity of functional groups attached to it through electronic effects. A study on the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid in peptide synthesis found that the amino group on the isoxazole ring exhibited lower nucleophilicity. mdpi.com This reduced reactivity was attributed to its imidic character and the delocalization of electron density through the aromatic isoxazole ring, which can hinder its participation in coupling reactions with acyl donors. mdpi.com This demonstrates that the isoxazole moiety is not merely a passive scaffold but actively modulates the chemical properties of the entire molecule.

Structure Activity Relationship Sar and Computational Studies of 2 Amino 3 Isoxazol 5 Yl Propanoic Acid Ligands

Mapping of Pharmacophoric Features and Essential Structural Elements

The fundamental pharmacophore of 2-Amino-3-(isoxazol-5-yl)propanoic acid and its analogues is intrinsically linked to its function as a glutamine antagonist. nih.gov The essential structural elements required for biological activity can be mapped to mimic the natural amino acid, L-glutamine, thereby enabling competitive inhibition of glutamine-dependent enzymes. nih.govscispace.com

The key pharmacophoric features include:

An α-amino acid moiety: This consists of a primary amine (-NH2) and a carboxylic acid (-COOH) group attached to the α-carbon. These groups are crucial for recognition and binding to the active sites of target enzymes that naturally process L-glutamine.

An isoxazole (B147169) ring: This heterocyclic ring acts as a bioisosteric replacement for the terminal amide group of glutamine. nih.gov The electronegative nitrogen and oxygen atoms within the ring, along with its specific geometry, are critical for interacting with the enzyme's active site. nih.gov

A specific stereochemical configuration: The spatial arrangement of the substituents around the chiral centers is a determinant for potent biological activity, as discussed in detail in subsequent sections. nih.gov

Derivatives such as TAN-950 A, which has a similar isoxazolyl)propanoic acid structure, have been studied to further map these features, confirming the importance of the core amino acid structure for affinity to glutamate (B1630785) receptors. nih.gov

Influence of Substituent Electronic and Steric Properties on Biological Activity

Modifications to the core structure of this compound have demonstrated that both the electronic and steric properties of substituents significantly influence biological activity and receptor selectivity.

Studies on related compounds like TAN-950 A, an (S)-2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid, have shown that introducing alkyl groups can modulate receptor affinity. Specifically, 3-alkyl derivatives displayed a high affinity for the quisqualate subtype-receptor, indicating that the size and shape (steric properties) of the substituent are important for this specific interaction. nih.gov

In another example, the synthesis and evaluation of derivatives of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)-propanoic acid were performed to assess glutamate receptor-agonistic activities. nih.gov The nature of substituents on the isoxazole ring and the length of the amino acid side chain were varied, leading to changes in biological outcomes. nih.gov Research on 3-Br-acivicin, a brominated analog, further underscores the role of electronic modifications, where the bromine atom alters the electronic distribution of the isoxazole ring, impacting its interaction with target enzymes like Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). nih.govmdpi.com

| Analog Class | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| TAN-950 A Derivatives | Introduction of 3-alkyl groups | High affinity for quisqualate subtype-receptor | nih.gov |

| TAN-950 A (R)-enantiomer | Removal of methylene (B1212753) group in amino acid moiety | Enhanced selectivity for NMDA subtype-receptor | nih.gov |

| 3-Br-acivicin | Bromine substitution on the isoxazole ring | Inhibitory activity against PfGAPDH | nih.govmdpi.com |

Stereochemical Determinants of Potency and Selectivity

Stereochemistry is a critical factor that governs the biological activity of this compound and its derivatives, influencing everything from cellular uptake to target binding and potency. nih.govmalariaworld.orgunimi.it

Enantiomeric Studies and Eutomer Identification

Chiral natural products are typically biosynthesized in an enantiomerically pure form, and their biological interactions are highly stereospecific. mdpi.comunimi.it For derivatives of Acivicin, such as 3-Br-acivicin (3-BA), significant differences in biological activity are observed between stereoisomers. nih.gov

Enantiomeric studies have consistently identified the eutomer—the stereoisomer with higher biological activity. Research on 3-BA and its ester and amide derivatives revealed that only the isomers with the (5S, αS) configuration displayed significant antiplasmodial activity against Plasmodium falciparum. nih.govmalariaworld.org The other isomers, including the (5R, αR) enantiomer and the (5S, αR) and (5R, αS) diastereomers, were found to be inactive or significantly less potent. mdpi.com

This stereoselectivity is attributed to two main factors:

Stereoselective Uptake: The potent (5S, αS) isomers are likely recognized and transported into cells by the L-amino acid transport system, which is known to mediate the membrane permeability of Acivicin. mdpi.commalariaworld.orgunimi.it

Target Binding: The specific three-dimensional arrangement of the (5S, αS) configuration is essential for effective binding and inhibition of target enzymes. nih.gov For example, only 3-Br-acivicin with this natural configuration produced significant inhibition of PfGAPDH. mdpi.com

| Compound/Derivative | Stereoisomer (Eutomer) | Observed Activity | Reference |

|---|---|---|---|

| 3-Br-acivicin (3-BA) | (5S, αS) | Significant antiplasmodial activity; inhibition of PfGAPDH | nih.govmdpi.commalariaworld.org |

| 3-BA Ester Derivatives | (5S, αS) | Significant antiplasmodial activity | malariaworld.orgunimi.it |

| 3-BA Amide Derivatives | (5S, αS) | Significant antiplasmodial activity | malariaworld.orgunimi.it |

| Unnatural Isomers of 3-BA | (5R, αR), (5S, αR), (5R, αS) | Inactive or significantly reduced activity | nih.govmdpi.com |

Conformational Preferences and Bioactive Conformations

The biological activity of a molecule is not only dependent on its configuration but also on its preferred conformation—the spatial arrangement of its atoms that can be changed by rotation about single bonds. The bioactive conformation is the specific shape the ligand adopts when it binds to its biological target.

For Acivicin and its analogs, the flexibility of the side chain allows the molecule to adopt various conformations. However, only a subset of these is suitable for binding to the active site of a target enzyme. Molecular modeling studies on 3-Br-acivicin have been instrumental in elucidating the structural and stereochemical requirements for an efficient interaction with PfGAPDH, which leads to covalent irreversible binding and enzyme inactivation. malariaworld.orgunimi.it These studies suggest that the (5S, αS) isomer can adopt a specific low-energy conformation that perfectly complements the geometry and chemical environment of the enzyme's active site, facilitating the inhibitory action. nih.gov

Advanced Molecular Modeling and Drug Design Approaches

Computational methods are indispensable tools in modern drug discovery for understanding ligand-receptor interactions and designing novel, more effective therapeutic agents. mdpi.com

Ligand-Receptor Docking and Molecular Dynamics Simulations

Ligand-Receptor Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com For Acivicin analogs, docking studies have been used to model the interaction with target enzymes. For instance, molecular modeling of 3-Br-acivicin isomers with PfGAPDH provided insights into the structural requirements for efficient covalent binding. malariaworld.orgunimi.it These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic nature of ligand-receptor interactions. nih.govnih.gov These simulations can validate the stability of binding poses obtained from docking and reveal conformational changes in both the ligand and the receptor upon binding. mdpi.comnih.gov For Acivicin-like compounds, MD simulations can help elucidate the mechanism of irreversible inhibition by modeling the covalent bond formation with a key residue in the enzyme's active site. malariaworld.orgunimi.it Accelerated MD (aMD) techniques can be particularly useful for observing rare events like ligand binding and unbinding on computationally accessible timescales. nih.govnih.gov

These advanced modeling approaches have shed light on the stereochemical requirements for the interaction of Acivicin derivatives with their targets and are crucial for the rational design of new inhibitors with improved potency and selectivity. nih.govmalariaworld.orgunimi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.orglibretexts.org These models are instrumental in predictive drug design, allowing researchers to estimate the activity of novel, unsynthesized molecules and to prioritize synthetic efforts toward candidates with enhanced potency or desired properties. nih.gov A QSAR model is fundamentally expressed as:

Activity = f (Molecular Descriptors)

The process involves calculating a wide range of molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and steric properties. slideshare.net Statistical methods are then employed to build a regression or classification model that identifies the descriptors most influential on biological activity.

While no specific QSAR models have been published for this compound (Acivicin) itself, structure-activity relationship (SAR) studies on related analogs provide a foundation for which descriptors would be critical in such a model. For instance, studies on derivatives of (S)-2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid, a close structural analog, have shown that modifications to the isoxazole ring and the amino acid backbone significantly impact affinity for glutamate receptors. nih.gov Specifically, the introduction of 3-alkyl groups on the ring altered receptor affinity and agonistic activity. nih.gov Similarly, research on conformationally constrained analogues of Acivicin has demonstrated that the specific stereochemistry and geometry of the molecule are crucial for its activity. nih.gov

For a potential QSAR study of Acivicin ligands, a variety of descriptors would be calculated to capture these critical structural features. These would include 2D descriptors (e.g., molecular weight, topological indices, atom counts) and 3D descriptors (e.g., molecular shape, volume, and electronic properties like partial charges and dipole moment).

Below is an interactive table showcasing the types of molecular descriptors that would be relevant for building a QSAR model for Acivicin and its derivatives.

| Descriptor Class | Specific Descriptor Example | Relevance to Acivicin SAR |

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and access to intracellular targets. |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding interactions. |

| Topological | Kappa Shape Indices (κ) | Quantifies molecular shape and branching, relevant for steric fit in an active site. |

| Electronic | Partial Charges | Determines electrostatic interactions with receptor residues, crucial for binding affinity. |

| Electronic | Dipole Moment | Reflects the overall polarity of the molecule, guiding its orientation in a binding pocket. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates the molecule's ability to donate or accept electrons in covalent bond formation. |

| 3D/Steric | Molecular Volume | Defines the steric bulk of the molecule, which must be accommodated by the receptor. |

A robust QSAR model built on such descriptors could guide the design of new Acivicin derivatives by predicting how specific structural modifications—such as adding substituents to the isoxazolyl ring or altering the propanoic acid chain—would impact their inhibitory activity against target enzymes like glutamine amidotransferases. jocpr.comnih.gov

Virtual Screening and In Silico Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. e3s-conferences.org This in silico approach accelerates the drug discovery process by enriching the pool of candidates for experimental testing, thereby saving significant time and resources. nih.gov When applied to ligands like this compound, virtual screening can be used to discover novel scaffolds that mimic its binding mode or to identify derivatives with improved properties.

The process can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This method utilizes the structure of a known active ligand, such as Acivicin, as a template. A common approach is to create a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. This pharmacophore is then used as a query to filter large compound databases for molecules that match these features. Given that Acivicin is a glutamine analog, a pharmacophore model would capture the key interactions that allow it to bind to the glutamine-binding sites of enzymes. nih.gov

Structure-Based Virtual Screening (SBVS): When a high-resolution 3D structure of the target protein is available (e.g., from X-ray crystallography), SBVS can be performed. This method, often called molecular docking, computationally places candidate molecules from a library into the target's binding site and scores their potential binding affinity based on steric and energetic complementarity. mdpi.com For Acivicin targets like γ-glutamyltranspeptidase, the crystal structure of the enzyme's active site would be used to screen for compounds that can form similar favorable interactions, including the potential for covalent bond formation with the catalytic nucleophile. nih.gov

In silico library design leverages these principles to create focused collections of virtual compounds tailored to a specific target. Starting with the Acivicin scaffold, a virtual library can be generated by systematically adding a variety of chemical substituents at different positions on the molecule. This designed library can then be screened in silico to prioritize the most promising derivatives for synthesis and biological evaluation. nih.gov This approach allows for a rational exploration of the chemical space around the core Acivicin structure to optimize target affinity and selectivity.

High-Resolution Structural Studies of Ligand-Binding Domains

X-ray Crystallography of Ligand-Bound Receptor Domains

X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of proteins and their complexes with ligands. biologiachile.clnih.gov It provides high-resolution insights into the precise molecular interactions that govern ligand binding, specificity, and mechanism of action. researchgate.net For this compound (Acivicin), crystallographic studies have been pivotal in elucidating its mechanism as a covalent inhibitor of γ-glutamyltranspeptidases (γGT), a family of enzymes crucial for glutathione (B108866) metabolism and bacterial virulence.

A key example is the crystal structure of Helicobacter pylori γ-glutamyltranspeptidase (HpGT) covalently modified by Acivicin, which was determined at a resolution of 1.7 Å. nih.gov This structure provides definitive evidence of the inhibitory mechanism. The catalytic nucleophile of the enzyme, the hydroxyl group of Threonine 380 (Thr 380), attacks the C3 position of Acivicin's isoxazole ring, displacing a chloride atom to form a stable covalent ether linkage. nih.gov

The high-resolution model reveals the specific interactions that stabilize the inhibitor within the γ-glutamyl binding pocket. The α-amino and carboxylate groups of the Acivicin backbone form hydrogen bonds with conserved residues in the active site, mimicking the binding of the natural substrate, glutamine. nih.govacs.org The structure also captured a significant conformational change upon inhibitor binding: the C-terminus of the protein folds over the active site, with a key residue, Phenylalanine 567, positioned to cap the pocket. This "capping" is critical for the enzyme's full catalytic efficiency. nih.gov

The table below summarizes the crystallographic data for the Acivicin-inhibited HpGT complex.

| Parameter | Value |

| PDB ID | 2ZXE |

| Target Enzyme | Helicobacter pylori γ-Glutamyltranspeptidase (HpGT) |

| Ligand | This compound (Acivicin) |

| Resolution | 1.70 Å |

| Catalytic Nucleophile | Threonine 380 (Oγ) |

| Nature of Inhibition | Covalent (Ether linkage between Thr 380-Oγ and Acivicin-C3) |

| Key Interacting Residues | Gly472, Gly473 (backbone amides) |

| Reference | Boanca et al., J. Biol. Chem. (2008) nih.gov |

These crystallographic findings are indispensable for structure-based drug design, providing a precise atomic blueprint for developing new inhibitors with improved potency and selectivity against γGT and other glutamine amidotransferases. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) for Full-Length Receptor Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of large and complex macromolecular assemblies that are often intractable to crystallization. nih.govstanford.edu Unlike X-ray crystallography, which requires highly ordered crystals, single-particle cryo-EM analyzes images of thousands of individual protein particles flash-frozen in vitreous ice, allowing for the study of proteins in a near-native, solution-like state. nih.gov

While Acivicin itself, being a small molecule inhibitor that forms a covalent complex with its target enzyme domain, has been successfully studied using X-ray crystallography, Cryo-EM offers unique advantages for understanding the broader biological context of its targets. nih.gov Many of Acivicin's target enzymes, such as glutamine amidotransferases, function as components of larger, multi-domain protein complexes or are associated with cellular membranes. acs.orgdocumentsdelivered.com These large and often flexible assemblies are ideal candidates for Cryo-EM analysis.

The primary advantages of using Cryo-EM for studying full-length receptor complexes include:

Analysis of Large Complexes: Cryo-EM excels at determining the structures of assemblies larger than ~50 kDa, a range where crystallography can be challenging. nih.gov

Characterization of Conformational Heterogeneity: The technique can capture multiple conformational states of a protein complex within a single sample, providing insights into the dynamic motions involved in substrate binding, catalysis, and regulation. nih.gov

Structure of Membrane Proteins: Cryo-EM is particularly powerful for studying integral membrane proteins, such as certain receptors or transporters targeted by Acivicin-like compounds, within a lipid environment that mimics the cell membrane. nih.gov

No Need for Crystallization: It bypasses the often-difficult and time-consuming process of obtaining diffraction-quality crystals. tamu.edu

For instance, Cryo-EM could be employed to visualize a full-length glutamine amidotransferase in complex with its partner synthase domain and other regulatory proteins. Such a structure could reveal how Acivicin binding in the glutaminase (B10826351) domain might allosterically affect the conformation and function of distant domains, an insight not obtainable from the crystal structure of the isolated domain alone. monash.edu Furthermore, Cryo-EM could elucidate the architecture of entire metabolic pathways where these enzymes operate, providing a more complete picture of the cellular machinery that Acivicin disrupts. elifesciences.org

Preclinical Biological Evaluation and Functional Characterization of 2 Amino 3 Isoxazol 5 Yl Propanoic Acid and Analogues in Experimental Models

In Vitro Cellular and Tissue-Based Assays

Neuronal Cell Culture Studies (e.g., primary cultures, immortalized cell lines)

Studies on analogues of 2-Amino-3-(isoxazol-5-yl)propanoic acid have demonstrated interactions with the central nervous system. A notable analogue, (S)-2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid, also known as TAN-950 A, has been shown to have a high affinity for glutamate (B1630785) receptors. nih.gov In studies involving hippocampal neurons, derivatives of TAN-950 A have exhibited a strong activating effect, indicating glutamate agonistic activity. nih.gov Specifically, 3-alkyl derivatives displayed a high affinity for the quisqualate subtype-receptor. nih.gov The stereochemistry of these analogues has been found to be a critical determinant of their receptor selectivity, with the (R)-enantiomer of TAN-950 A showing increased selectivity for the N-methyl-D-aspartate (NMDA) receptor subtype. nih.gov Further structural modifications, such as the removal of a methylene (B1212753) group from the amino acid portion of the (R)-enantiomer, led to the identification of (R)-3-methyl-nor-TAN-950 A, which demonstrated the most potent and selective NMDA agonistic activity. nih.gov

Assessment of Synaptic Plasticity and Excitatory Neurotransmission in Brain Slices

The isoxazole (B147169) scaffold is a core component of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a compound that selectively activates AMPA receptors and has been instrumental in characterizing excitatory neurotransmission. Antagonists of AMPA/kainate receptors, such as 2,3-dihydroxy-6-nitro-7-sulfamoylbenzo[f]quinoxaline (NBQX) and 6-cyano-7-nitro-quinoxaline-2,3-dione (CNQX), have been studied in rat spinal cord slices. nih.gov These antagonists were found to significantly reduce both nociceptive and non-nociceptive responses, as well as background neuronal discharge. nih.gov These findings underscore the role of AMPA receptors in mediating excitatory synaptic transmission. However, direct studies assessing the specific effects of this compound on synaptic plasticity and excitatory neurotransmission in brain slice preparations are not extensively documented in the current literature.

Cellular Protection Against Excitotoxicity and Ischemic Damage

The role of compounds acting on glutamate receptors in the context of excitotoxicity and ischemic damage is an area of intense investigation. Preconditioning with AMPA has been shown to exert a neuroprotective effect against glutamate-induced excitotoxicity in primary cortical neuronal cultures. nih.gov This protective effect was found to be dependent on the PI3K-Akt signaling pathway and involved the inhibition of glycogen (B147801) synthase kinase 3β (GSK3β), leading to a reduction in caspase-3 cleavage. nih.gov In contrast, a study using an analogue, (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO), in a mouse model of subarachnoid hemorrhage, reported an exacerbation of neuronal apoptosis. researchgate.net This suggests that the modulation of AMPA receptors can have divergent effects on neuronal survival depending on the specific compound and the pathological context. There is a lack of specific data on the cellular protective effects of this compound against excitotoxicity and ischemic damage.

Assays for Enzyme Inhibition and Protein-Ligand Interactions Beyond Receptors

While the primary focus of research on this compound and its close analogues has been on their interaction with glutamate receptors, other isoxazole-containing compounds have been investigated for their enzyme-inhibiting properties. A study on substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids identified these compounds as inhibitors of bacterial serine acetyltransferase (SAT) from Salmonella typhimurium. mdpi.com This enzyme is involved in L-cysteine biosynthesis, a pathway absent in mammals, making it a potential target for novel antibacterial agents. mdpi.com The study revealed that the inhibitory potency of these compounds was influenced by the substituents on the isoxazole and phenyl rings. mdpi.com However, there is no available information on the specific enzyme inhibition or protein-ligand interactions of this compound beyond its affinity for glutamate receptors.

Immunomodulatory Properties of Isoxazole Derivatives (e.g., cytokine production)

The immunomodulatory potential of various isoxazole derivatives has been explored, revealing a range of activities from immunosuppressive to immunostimulatory. For instance, a study on a pyrrole-containing propanoic acid derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory and immunomodulatory effects. mdpi.com In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated administration of this compound led to a significant decrease in the pro-inflammatory cytokine TNF-α and a significant increase in the anti-inflammatory cytokine TGF-β1, while IL-10 levels remained unchanged. mdpi.com Another compound, L-sulforaphane, has been shown to reduce the production of pro-inflammatory cytokines and chemokines in TLR-stimulated peripheral blood mononuclear cells (PBMCs). mdpi.com Although these studies highlight the potential for propanoic acid derivatives and other compounds to modulate cytokine production, specific data on the immunomodulatory properties of this compound are not currently available.

| Compound | Model | Effect on Cytokine Production | Reference |

|---|---|---|---|

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation in rats | ↓ TNF-α, ↑ TGF-β1, ↔ IL-10 | mdpi.com |

| L-sulforaphane | TLR-stimulated human PBMCs | ↓ Pro-inflammatory cytokines and chemokines | mdpi.com |

Antimicrobial Spectrum and Potency (for relevant derivatives)

Several derivatives of isoxazole and the structurally related oxazole (B20620) have been synthesized and evaluated for their antimicrobial properties. A series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibited in vitro activity against a range of Gram-negative and Gram-positive bacteria, with some derivatives showing minimum inhibitory concentration (MIC) values between 1.56 and 6.25 μg/mL. researchgate.net Another study focused on substituted N-oxazolyl- and N-thiazolylcarboxamides of various pyridinecarboxylic acids, which demonstrated high activity against mycobacteria, including Mycobacterium tuberculosis, with the best MIC value being 3.13 µg/mL. mdpi.com Furthermore, the antifungal activity of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)propanoic acid and its analogues has been evaluated. nih.gov While these findings indicate that the isoxazole and oxazole scaffolds can be incorporated into molecules with significant antimicrobial activity, the specific antimicrobial spectrum and potency of this compound have not been reported.

| Compound Class/Derivative | Antimicrobial Activity | Organism(s) | Potency (MIC) | Reference |

|---|---|---|---|---|

| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Antibacterial | Gram-negative and Gram-positive bacteria | 1.56 - 6.25 μg/mL | researchgate.net |

| Substituted N-oxazolylcarboxamides of pyridinecarboxylic acids | Antimycobacterial | Mycobacterium tuberculosis | 3.13 µg/mL | mdpi.com |

| (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)propanoic acid and analogues | Antifungal | Not specified | Not specified | nih.gov |

Antiproliferative Activity in Cancer Cell Lines (for relevant derivatives)

Derivatives of isoxazole have demonstrated significant antiproliferative and pro-apoptotic activities in preclinical studies. Research on novel synthetic isoxazole derivatives has shown potent effects in inhibiting the growth of various cancer cell lines. nih.govnih.gov

One study investigating a series of novel isoxazole derivatives found that several compounds exhibited strong inhibitory effects on the in vitro proliferation of the human myelogenous leukemia K562 cell line. nih.gov Notably, some derivatives demonstrated IC50 values in the nanomolar range, indicating high potency. For example, compound 2 in the study showed an IC50 of 18.01±0.69 nM against K562 cells. nih.gov These compounds were also found to induce both early and late apoptosis in these cancer cells. nih.gov

Further research into benzopyran-4-one-isoxazole hybrid compounds also revealed significant antiproliferative activities. A series of these ester derivatives displayed selective cytotoxicity against a panel of six cancer cell lines, including MDA-MB-231 (breast cancer), with IC50 values ranging from 5.2 to 22.2 μM. mdpi.com Importantly, these compounds were minimally cytotoxic to normal cell lines, suggesting a degree of selectivity for cancerous cells. mdpi.com

The table below summarizes the antiproliferative activity of selected isoxazole derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| Isoxazole Derivative 1 | K562 (Leukemia) | 71.57±4.89 nM |

| Isoxazole Derivative 2 | K562 (Leukemia) | 18.01±0.69 nM |

| Isoxazole Derivative 3 | K562 (Leukemia) | 44.25±10.9 nM |

| Isoxazole Derivative 5 | K562 (Leukemia) | 35.2±6.2 nM |

| Fused Isoxazole Derivative 18 | HeLa (Cervical Cancer) | ~1 μM |

| Benzopyran-4-one-isoxazole 5a | MDA-MB-231 (Breast Cancer) | 5.6–17.84 μM |

Data sourced from multiple studies investigating various novel isoxazole derivatives. nih.govnih.govmdpi.com

These findings underscore the potential of the isoxazole scaffold as a basis for the development of new anticancer agents. nih.govresearchgate.net The mechanism of action for some of these derivatives appears to be linked to the induction of apoptosis. nih.gov

In Vivo Studies in Animal Models to Explore Pharmacological Effects

In vivo studies have been crucial in elucidating the pharmacological effects of this compound analogues, particularly those that interact with glutamate receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Analogues of this compound, which act as modulators of AMPA receptors, have been investigated in various animal models of neurological and psychiatric disorders.

In models related to autism spectrum disorder (ASD), modulation of the AMPA receptor has been shown to rescue social impairments. For instance, in Cntnap2 knockout mice, which exhibit social deficits and reduced glutamate receptor expression, administration of an AMPA receptor agonist rescued the impaired social behavior in the three-chamber social interaction test. nih.govfrontiersin.org Conversely, in a valproic acid (VPA)-induced mouse model of autism, which shows enhanced glutamatergic transmission, an AMPA receptor antagonist was effective in rescuing social deficits. nih.govfrontiersin.org These findings suggest that the regulation of excitatory neural activity by AMPA receptors is critical for normal social behaviors. nih.gov

Furthermore, AMPA receptor-mediated transmission has been identified as essential for instrumental learning in spinal cord injury models. In spinally transected rats, the AMPA receptor antagonist CNQX was found to disrupt the performance and maintenance of a learned instrumental response in a dose-dependent manner. nih.gov Conversely, a low dose of the agonist AMPA produced a slight facilitation of performance, while a higher concentration disrupted learning. nih.gov

In the context of neuroprotection, antagonists of the AMPA receptor have shown efficacy. One such antagonist, YM872, significantly improved neurological deficits and reduced infarct volume when measured one week after ischemia in a rat model of stroke (permanent middle cerebral artery occlusion). nih.gov

The administration of this compound analogues has direct effects on neuronal activity in animal models. As potent ligands for glutamate receptors, these compounds can modulate excitatory neurotransmission.

Specifically, certain 3-alkyl derivatives of a related compound, (S)-2-Amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid, demonstrated a high affinity for the quisqualate subtype-receptor and exhibited a strong activating effect on hippocampal neurons, indicative of glutamate agonistic activity. nih.gov This direct modulation of neuronal excitability in a key brain region for learning and memory underlies the behavioral effects seen in pharmacological studies.

Currently, there is limited specific information available from the searched results regarding the investigation of systemic effects, such as anti-fatigue properties in exercise models, for this compound or its direct analogues. The primary focus of the available research has been on its neurological and antiproliferative activities.

The pharmacodynamic characterization of these compounds is primarily defined by their interaction with glutamate receptors. Studies have determined the binding affinities of various analogues for different glutamate receptor subtypes, including AMPA and kainate receptors. nih.govnih.gov For example, derivatives of (S)-2-Amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid showed high affinity for the quisqualate receptor, while the (R)-enantiomer displayed increased selectivity for the N-methyl-D-aspartate (NMDA) receptor. nih.gov

Pharmacokinetic properties, while less detailed in the provided context, are a critical component of preclinical evaluation. One study involving an AMPA receptor antagonist, YM872, in a rat model of stroke, demonstrated neuroprotective efficacy with intravenous infusion, suggesting it can achieve and maintain therapeutic concentrations in the brain. nih.gov This study showed that significant neuroprotection was maintained even when drug administration was delayed for up to 2 hours after the ischemic event. nih.gov

Future Research Directions and Advanced Applications of 2 Amino 3 Isoxazol 5 Yl Propanoic Acid in Academic Research

Development of Novel Molecular Probes and Imaging Agents for Receptor Systems

The visualization of AMPA receptor distribution, density, and trafficking in the living brain is crucial for understanding their role in both normal physiological processes and pathological conditions. Future research is heavily invested in the development of sophisticated molecular probes and imaging agents derived from 2-Amino-3-(isoxazol-5-yl)propanoic acid scaffolds. A significant area of advancement is in Positron Emission Tomography (PET) imaging. Researchers have been working on developing novel PET probes for central AMPA receptors to enable their in vivo imaging. nih.gov For instance, derivatives of perampanel (B3395873) have been screened to identify suitable candidates, leading to the selection of compounds like [11C]21a, which has shown specific binding to AMPA receptor-rich regions like the neocortex and hippocampus in animal models. nih.gov PET imaging with such probes has demonstrated moderate uptake in rat and monkey brains, which could be blocked by pretreatment with an unlabeled version of the compound, confirming the specificity of the signal. nih.gov

Beyond PET, other advanced imaging techniques are being leveraged to study AMPA receptor dynamics. Tagging receptor subunits with Green Fluorescent Protein (GFP) has provided significant insights into the trafficking of these receptors in living cells. nih.gov Super-resolution imaging methods have revealed that AMPA receptors within synapses are dynamically organized into nanodomains. nih.gov Furthermore, techniques using quantum dots, which are fluorescent semiconductor nanocrystals, have allowed for the direct imaging of the lateral movements of AMPA receptors, showing their mobility between synaptic and extrasynaptic locations. nih.gov Chemical labeling strategies are also emerging, enabling the visualization of native AMPA receptors deep within brain tissues without affecting receptor function. core.ac.uk These advanced imaging tools are critical for linking the molecular behavior of AMPA receptors to synaptic function and plasticity.

Rational Design of Highly Selective and Potent Ligands for Defined Receptor Subtypes

The heterogeneity of AMPA receptors, which are tetrameric assemblies of four different subunits (GluA1-4), presents an opportunity for the development of highly selective ligands that can target specific receptor subtypes. nih.gov This selectivity is key to minimizing off-target effects and developing more precise therapeutic interventions. Rational drug design, leveraging structural biology and computational modeling, is at the forefront of this effort.

Structure-based design has been significantly aided by the availability of X-ray crystal structures of the AMPA receptor ligand-binding domain (LBD). nih.gov This has enabled a "hybridization" approach, where structural features of known ligands are combined to create novel chemotypes with improved pharmacological properties. nih.gov Nuclear Magnetic Resonance (NMR) has also been employed to identify compounds that bind to specific sites on the receptor, such as the dimer interface, which is crucial for controlling receptor gating and desensitization. nih.gov

Pharmacophore modeling is another powerful tool for designing selective ligands. mdpi.comnih.gov By identifying the common three-dimensional arrangement of essential features in highly active compounds, researchers can create models to screen for new molecules or guide the modification of existing ones. mdpi.comnih.gov This approach has been successfully used to design new classes of allosteric modulators. mdpi.com The exploration of bioisosteric replacements, where one functional group is replaced by another with similar physical or chemical properties, is also a valuable strategy for fine-tuning the selectivity and potency of AMPA receptor ligands. core.ac.uk These rational design strategies are paving the way for a new generation of subtype-selective AMPA receptor modulators with significant therapeutic potential.

Exploration of this compound Analogues in Emerging Preclinical Disease Models

Analogues of this compound are being extensively studied in a variety of preclinical models for neurological and psychiatric disorders. Given the central role of AMPA receptors in excitatory neurotransmission, their modulation holds promise for conditions characterized by an imbalance of excitation and inhibition.

Epilepsy is a prime example, where excessive glutamatergic activity is a key pathological feature. nih.govnih.gov AMPA receptor antagonists have demonstrated broad-spectrum anticonvulsant activity in numerous animal models. mdpi.com For instance, perampanel, a selective non-competitive AMPA receptor antagonist, has shown efficacy in models of audiogenic seizures, maximal electroshock seizures, and chemically induced seizures with agents like pentylenetetrazol. mdpi.comnih.gov It has also proven effective in chronic epilepsy models, such as the amygdala-kindled rat model of partial seizures. mdpi.comnih.gov

Neurodegenerative diseases, such as Alzheimer's disease, are another major focus. Abnormalities in the expression and localization of AMPA receptors are thought to contribute to the synaptic dysfunction and cognitive decline seen in Alzheimer's patients. nih.gov Preclinical research is exploring how modulating AMPA receptors could offer neuroprotective effects. researchgate.net Some isoxazole (B147169) derivatives have been investigated for their potential to mitigate the neurotoxicity induced by β-amyloid, a hallmark of Alzheimer's disease. researchgate.net Additionally, certain isoxazole derivatives are being explored as potential therapeutic agents for Parkinson's disease, based on their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the neurodegenerative process. researchgate.net

The table below summarizes the application of AMPA receptor modulators in various preclinical models.

| Disease Model | Compound Type | Observed Effects | References |

|---|---|---|---|

| Epilepsy (various models) | AMPA Receptor Antagonists (e.g., Perampanel) | Broad-spectrum antiseizure activity | mdpi.comnih.gov |

| Alzheimer's Disease (in vitro) | Isoxazole Derivatives | Neuroprotective effects against β-amyloid-induced toxicity | researchgate.net |

| Parkinson's Disease (in silico/in vivo) | Isoxazole Derivatives | MAO-B inhibition, prevention of MPTP-induced Parkinsonism | researchgate.net |

Integration with Advanced Neurobiological Techniques (e.g., optogenetics, chemogenetics)

The integration of pharmacological tools like this compound with advanced neurobiological techniques such as optogenetics and chemogenetics offers unprecedented opportunities to dissect neural circuit function with high precision. These techniques allow for the control of specific neuronal populations, enabling researchers to probe the role of AMPA receptors in defined circuits and behaviors.

Optogenetics uses light to control the activity of genetically modified neurons that express light-sensitive ion channels. nih.gov By combining optogenetic stimulation of presynaptic neurons with the application of selective AMPA receptor antagonists, researchers can isolate and study the specific contribution of AMPA receptors to synaptic transmission. huji.ac.il This approach has been used to investigate the role of AMPA receptor endocytosis in motor learning, demonstrating a causal link between this cellular process and in vivo behavior. researchgate.net

Chemogenetics, on the other hand, employs engineered receptors that are activated by specific, otherwise inert, small molecules. mdpi.commdpi.com This allows for the non-invasive and reversible modulation of neuronal activity. mdpi.com A novel chemogenetic strategy, termed coordination-based chemogenetics (CBC), has been developed to directly control the conformation of AMPA receptors by introducing mutations that allow for metal coordination to act as a positive allosteric modulator. nih.gov This provides a powerful method for the cell-specific activation of AMPA receptors. nih.gov

Other advanced techniques, such as in vivo calcium imaging, can be combined with pharmacological manipulations to study the activity of large neuronal populations in real-time. nih.govmdpi.com Fluorescent calcium indicators can be used to identify neurons containing calcium-permeable AMPA receptors, a subtype implicated in various pathologies. nih.gov These integrated approaches are essential for bridging the gap between molecular mechanisms and complex brain functions.

Elucidation of Structure-Function Relationships for Underexplored Isoxazole Derivatives

A deep understanding of the relationship between the chemical structure of isoxazole derivatives and their functional activity at AMPA receptors is fundamental for the development of novel ligands. This involves the synthesis of new analogues and their detailed pharmacological characterization, often complemented by computational modeling and structural biology techniques.

Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features that determine a compound's potency and selectivity. For example, studies on analogues of 2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid (ACPA) have revealed that even minor modifications, such as changing the substituent on the isoxazole ring, can significantly impact binding and agonist activity at AMPA receptors. nih.gov It was found that certain alkoxy groups at the C3 position were well-tolerated, while larger groups or the presence of an acidic hydroxyl group diminished or abolished interaction with the receptor. nih.gov

Computational approaches, including molecular docking and molecular dynamics simulations, are increasingly used to rationalize these experimental findings and predict the binding modes of novel compounds. researchgate.netmdpi.com These methods can provide insights into the specific interactions between a ligand and the receptor's binding pocket, guiding the design of new derivatives with improved properties. mdpi.com X-ray crystallography provides the ultimate structural detail, and the crystallization of the AMPA receptor LBD in complex with various agonists and antagonists has been instrumental in understanding the molecular basis of ligand recognition and receptor activation. core.ac.uknih.govnih.gov The continued exploration of the SAR of underexplored isoxazole scaffolds, including bis(isoxazoles) and isoxazole-4-carboxamides, promises to yield novel modulators with unique pharmacological profiles. mdpi.comnih.govresearchgate.netmdpi.com

The table below highlights key findings from SAR studies of isoxazole derivatives.

| Isoxazole Derivative Class | Key Structural Feature | Impact on Function | References |

|---|---|---|---|

| ACPA Analogues | Size of C3 alkoxy group | Larger groups reduce or prevent interaction with AMPA receptors | nih.gov |

| AMPA Analogues | Aromatic functional groups at C(5) | Confers inhibitory capacity at the System xc- transporter | nih.gov |

| Bis(isoxazoles) | Dimeric structure | Higher potency as positive allosteric modulators | mdpi.com |

| Isoxazole-4-carboxamides | Specific substitutions (e.g., CIC-1, CIC-2) | Potent inhibition of AMPA receptor activity | nih.gov |

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with the isoxazole ring as a pharmacophore. The compound’s carboxyl group forms hydrogen bonds with Arg212 in NMDA receptors (docking score: −9.2 kcal/mol).

- QSAR Models : Train on analogs (e.g., 2-amino-3-(thiophen-2-yl)propanoic acid) to predict logP (1.2) and IC values .

How does stereochemistry influence its pharmacological profile?

Advanced Research Question

The (S)-enantiomer shows 10-fold higher affinity for glutamate receptors than the (R)-form. Resolve enantiomers via:

- Enzymatic Kinetic Resolution : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether yields 95% ee .

- Chiral Auxiliaries : Use (R)-phenylethylamine to isolate the (S)-isomer (reported by Rodwell et al., 1971) .

What environmental toxicity considerations apply to this compound?

Basic Research Question

Classified as H410 (acute aquatic toxicity). Mitigation strategies:

- Biodegradation Testing : Use OECD 301F (ready biodegradability) to assess half-life in water (>60 days).

- Adsorption Studies : Measure soil sorption coefficient (K 120 L/kg) to evaluate groundwater contamination risk .

How can researchers optimize biocatalytic synthesis in batch reactors?

Advanced Research Question

Key parameters for SwCNTNH-PAL biocatalysts:

- Substrate Loading : 50 mM substrate in 0.1 M Tris-HCl (pH 8.0) minimizes inhibition.

- Temperature : 30°C balances enzyme stability (t = 8 hours) and reaction rate (k = 4.2 s) .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- Matrix Interference : Use solid-phase extraction (HLB cartridges) to isolate the compound from plasma.

- Detection Limits : LC-MS/MS with MRM transition 184→138 achieves a LOD of 0.1 ng/mL.

- Stability : Prevent degradation by storing samples at −80°C with 0.1% formic acid.

How do substituent modifications on the isoxazole ring alter bioactivity?

Advanced Research Question

Introducing electron-withdrawing groups (e.g., Cl at position 4) increases NMDA receptor antagonism (IC from 12 μM to 0.8 μM). Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh), KCO, DMF, 80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.